1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound features a pyrazole ring substituted with a carboxylic acid group and aromatic moieties, specifically a chlorophenyl and a phenyl group. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry and pharmaceuticals.
This compound can be classified as:
The synthesis of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following key steps:
For example, one method involves starting with a substituted hydrazine reacting with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole structure. Subsequent functionalization introduces the desired substituents at specific positions on the pyrazole ring .
The molecular structure of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid can be represented as follows:
Key structural data includes:
The compound can undergo various chemical reactions, including:
For instance, when treated with strong bases, the carboxylic acid can be converted into its corresponding salt, which may enhance solubility and reactivity in further chemical transformations .
The mechanism of action for 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves:
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial activities, suggesting potential therapeutic applications .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
Research continues into optimizing the synthesis and enhancing the biological efficacy of this compound for broader applications in medicine and agriculture .
Pyrazole-based heterocycles represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and synthetic adaptability. These five-membered aromatic rings containing two adjacent nitrogen atoms exhibit remarkable structural diversity, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and dipole interactions. The specific compound 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS# 956199-29-4) exemplifies this molecular framework with strategic substituents that enhance its drug-like properties. Its structure incorporates three pharmacophoric elements critical to bioactivity:
This compound's molecular architecture (C₁₇H₁₃ClN₂O₂, MW: 312.75 g/mol) positions it as a valuable intermediate for developing therapeutics targeting inflammation, oncology, and metabolic disorders, continuing the legacy of pyrazole-containing drugs like celecoxib (anti-inflammatory) and rimonabant (anti-obesity) [2] [7].
The structural significance of this pyrazole derivative stems from its strategically positioned substituents that synergistically enhance its drug-like properties and synthetic utility:
Molecular Architecture and Bonding Features:
Table 1: Functional Group Contributions to Molecular Properties
Structural Element | Electronic Effects | Steric/Binding Contributions | Physicochemical Influence |
---|---|---|---|
Pyrazole core | Dipole moment ~3.5D; π-deficient character | Planar scaffold for target intercalation | Moderate water solubility; Crystallinity |
2-Chlorobenzyl (N1) | Inductive (-I) effect from Cl | Restricted rotation; Hydrophobic pocket complementarity | Increased lipophilicity (ClogP +0.9) |
Carboxylic acid (C4) | Ionizable (pKa 3-4); H-bond donor/acceptor | Salt bridge formation with basic residues | pH-dependent solubility; Zinc-binding capability |
Phenyl ring (C3) | π-electron conjugation with pyrazole | π-π stacking with aromatic residues | Molecular weight >300; Enhanced crystallinity |
Comparative Analysis with Bioactive Pyrazole Analogs:
The synthesis of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid follows classical pyrazole formation strategies with modern regioselective enhancements:
Knorr-Type Cyclocondensation Approach:The most efficient route employs 1,3-dicarbonyl precursors or their synthetic equivalents through cyclocondensation with substituted hydrazines:
Ethyl (E)-4,4-dimethoxy-2-oxobutanoate + (2-chlorophenyl)methylhydrazine → Hydrazone intermediate ↓ Acidic cyclization Ethyl 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylate ↓ NaOH hydrolysis 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid
Regioselectivity challenges (>20% undesired isomer formation) are mitigated using aprotic polar solvents (DMF, NMP) with catalytic HCl, improving yields to >75% by suppressing enolization side reactions [2] [7].
Vinyl Ketone Pathway:Alternative synthesis via α,β-unsaturated ketones:
(2E)-4,4-dimethoxy-1-phenylbut-2-en-1-one + (2-chlorophenyl)methylhydrazine → Pyrazoline intermediate ↓ Oxidative aromatization (MnO₂ or DDQ) 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde ↓ Pinnick oxidation (NaClO₂, NaH₂PO₄) Target carboxylic acid
This route offers superior control over C4 substituents but suffers from longer synthetic sequence (3 steps, 55% overall yield) [2] .
Characterization Techniques:
Pyrazole derivatives demonstrate extraordinary therapeutic versatility, with the structural features of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid aligning with key pharmacological applications:
Table 2: Evolution of Key Pyrazole-Containing Pharmaceuticals
Compound (Brand) | Year | Key Structural Features | Therapeutic Area | Mechanistic Insight |
---|---|---|---|---|
Celecoxib (Celebrex®) | 1998 | 1,5-Diarylpyrazole with SO₂Me pharmacophore | COX-2 Inhibition (Anti-inflammatory) | Selective COX-2 binding via central pyrazole hinge interaction |
Rimonabant (Acomplia®) | 2006 | 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methylpyrazole-3-carboxamide | CB1 Antagonism (Anti-obesity) | Pyrazole-carboxamide anchors to CB1 receptor lysine residue |
CDPPB (Research) | 2004 | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | mGluR5 PAM (Neurological) | Allosteric modulation via pyrazole-induced receptor conformation |
1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid (Intermediate) | ~2010s | C4-carboxylic acid with N1-benzyl group | Multitarget applications (Inflammation, Oncology) | Carboxylate enables zinc chelation in metalloenzymes |
Target Interaction Profiles:
Molecular Evolution Insights:The progression from simple pyrazoles (e.g., antipyrine, 1883) to modern derivatives reflects three key advances:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9